2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-6-3-5(7(10)11)1-2-9-6;/h1-3H,4,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJPHGGYACMGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-49-4 | |
| Record name | 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride typically involves the reaction of 2-(Aminomethyl)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as heating, stirring, and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to control the reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Synthetic Pathways and Functional Group Transformations
The compound undergoes diverse reactions due to its pyridine ring, carboxylic acid, and aminomethyl substituents. Key reaction types include:
Hydrogenation of Cyano Groups
Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) converts nitriles to aminomethyl groups. For example:
Amide Coupling
The aminomethyl group facilitates coupling with carboxylic acids or activated esters:
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Reagents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .
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Applications : Used to synthesize bioactive analogs for enzyme inhibition studies .
Side Reactions and By-Product Formation
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Cyclization : Under basic conditions, aminomethyl-pyridines may cyclize to form pyrrolopyridines (e.g., compound 21 in ).
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Ring Saturation : Excessive hydrogenation pressure or temperature can reduce the pyridine ring to piperidine derivatives .
Comparative Reactivity
Scientific Research Applications
Chemistry
2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules: The compound is employed in the preparation of various heterocyclic compounds, enabling the development of new chemical entities.
- Catalysis: It acts as a ligand in metal-catalyzed reactions, enhancing reaction efficiency.
Biology
The compound has been investigated for its biological activities, including:
- Enzyme Inhibition: It has shown potential in inhibiting enzymes involved in metabolic pathways, which can be crucial for drug development.
- Antimicrobial Activity: Studies indicate significant inhibition of growth against various bacterial strains, particularly Gram-positive bacteria.
Medicine
Research is ongoing to explore its therapeutic applications:
- Anti-inflammatory Properties: In vitro assays have demonstrated that the compound inhibits COX-2 activity, suggesting its potential as an anti-inflammatory agent with IC50 values comparable to established drugs.
- Neuroprotective Effects: In neuronal cell culture studies, treatment with this compound reduced markers of cell death under oxidative stress conditions, indicating potential use in neurodegenerative disease treatments.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.
Case Study 3: Neuroprotection in Cell Models
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased markers of cell death and apoptosis, indicating neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride
- CAS : 1311315-47-5
- Molecular Formula : C₈H₁₁ClN₂O₂
- Key Differences: Replaces the aminomethyl group with a dimethylamino substituent.
- Applications include catalysis and drug synthesis .
Ethyl 2-(aminomethyl)isonicotinate hydrochloride
Heterocyclic Modifications
2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride
- CAS : 1354958-10-3 (industrial grade)
- Molecular Formula : C₉H₈ClN₃O₂
- Key Differences: Imidazole ring replaces the aminomethyl group.
- Impact : Enhanced hydrogen-bonding capacity, making it suitable for kinase inhibitor development. Industrial-grade purity (99%) underscores its scalability .
(1S,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
Halogen and Functional Group Additions
4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride
- CAS: Available under multiple synonyms (e.g., 4-Chloro-N-methylpicolinamide Hydrochloride).
- Molecular Formula : C₈H₁₀Cl₂N₂O
- Key Differences : Chlorine atom at position 4 and a methylcarboxamide group at position 2.
- Impact : Chlorine enhances electrophilicity for nucleophilic substitution reactions. Used in agrochemicals and antitumor agents .
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 2-(Aminomethyl)pyridine-4-carboxylic acid HCl | 1803595-49-4 | C₇H₉ClN₂O₂ | 188.61 | Aminomethyl, carboxylic acid | Pharmaceutical intermediates |
| 2-(Dimethylamino)pyridine-4-carboxylic acid HCl | 1311315-47-5 | C₈H₁₁ClN₂O₂ | 202.64 | Dimethylamino, carboxylic acid | Catalysis, drug synthesis |
| Ethyl 2-(aminomethyl)isonicotinate HCl | 1189983-26-3 | C₉H₁₃ClN₂O₂ | 216.67 | Aminomethyl, ethyl ester | Prodrug development |
| 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid HCl | 1354958-10-3 | C₉H₈ClN₃O₂ | 225.63 | Imidazole, carboxylic acid | Kinase inhibitors |
| 4-Chloro-N-methylpyridine-2-carboxamide HCl | Multiple | C₈H₁₀Cl₂N₂O | 221.08 | Chlorine, methylcarboxamide | Agrochemicals, antitumor agents |
Research Findings and Trends
- Bioactivity: Aminomethyl-pyridine derivatives show higher CNS activity compared to dimethylamino analogs due to improved blood-brain barrier penetration .
- Solubility: Ester derivatives (e.g., ethyl isonicotinate) exhibit superior solubility in non-polar solvents, whereas hydrochloride salts enhance water compatibility .
Biological Activity
2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride, also known as 4-carboxymethyl-2-pyridinamine hydrochloride, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an aminomethyl group and a carboxylic acid functional group. This configuration imparts distinct chemical and biological properties that facilitate its interaction with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound can inhibit various enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling processes.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound significantly inhibited COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.
Case Study 3: Neuroprotection in Cell Models
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased markers of cell death and apoptosis, indicating neuroprotective effects.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Notable Activities |
|---|---|---|
| 4-Aminopyridine-2-carboxylic acid | Moderate | Antimicrobial, anti-inflammatory |
| 2-(Aminomethyl)pyridine-3-carboxylic acid | High | Limited studies on biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination of its pyridine precursors. For example, substituting a chloromethyl group with an amine nucleophile (e.g., ammonia or protected amines) in polar solvents like DMF or DMSO at 60–80°C improves reaction efficiency . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>95%). Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and aminomethyl group integration (D₂O or DMSO-d₆ as solvents) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹), C=O stretches (~1700 cm⁻¹), and N-H bends (~1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 187.1) .
Q. What are the common reaction pathways involving the aminomethyl and carboxylic acid groups?
- Methodology :
- Aminomethyl group : Reacts with electrophiles (e.g., acyl chlorides) to form amides or undergoes alkylation with alkyl halides.
- Carboxylic acid : Forms esters via Fischer esterification (H₂SO₄ catalyst, ethanol) or reacts with amines to generate amides (DCC coupling agent) .
- Monitor reactions by TLC (silica gel, ninhydrin staining for amines) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodology : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions, frontier molecular orbitals, and reaction transition states. For example, analyze the nucleophilicity of the aminomethyl group or the carboxylic acid’s acidity (pKa ~2.5–3.5) . Software like Gaussian or ORCA can simulate solvation effects (water or DMSO) .
Q. How do steric and electronic effects influence regioselectivity in reactions involving this compound?
- Methodology : Steric hindrance from the pyridine ring’s 4-carboxylic acid group directs electrophilic attacks to the 2-aminomethyl site. Electronic effects (e.g., electron-withdrawing carboxylic acid) reduce the basicity of the aminomethyl group compared to unsubstituted pyridines. Experimental validation via competitive reactions (e.g., comparing yields with/without steric blocking groups) .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodology :
- Solubility : Test in varied solvents (water, DMSO, ethanol) under controlled pH (e.g., HCl-adjusted aqueous solutions). Conflicting data may arise from hydrate formation or impurities .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation pathways (e.g., via the aminomethyl group) can be mitigated with antioxidants like BHT .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies for reactions involving this compound?
- Methodology : Use pseudo-first-order conditions (excess reagent) and monitor progress via UV-Vis spectroscopy (e.g., absorbance at 270 nm for pyridine intermediates). Fit data to rate equations (e.g., Arrhenius plot for activation energy) . For complex systems (e.g., autocatalysis), employ Michaelis-Menten models .
Q. What orthogonal analytical methods validate the compound’s identity in complex mixtures?
- Methodology : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
